molecular formula C7H10N2O2 B8395561 N-(furan-2-ylmethyl)-N'-methylurea

N-(furan-2-ylmethyl)-N'-methylurea

Cat. No.: B8395561
M. Wt: 154.17 g/mol
InChI Key: LTWTZLKSYJZNME-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N'-methylurea is a urea derivative characterized by a furan-2-ylmethyl group attached to one nitrogen atom and a methyl group attached to the adjacent nitrogen. The furan moiety may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity compared to other ureas .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-methylurea

InChI

InChI=1S/C7H10N2O2/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10)

InChI Key

LTWTZLKSYJZNME-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Functional Differences

Pesticidal Ureas
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A herbicide with a trifluoromethylphenyl group enhancing lipophilicity and pesticidal activity. Unlike N-(furan-2-ylmethyl)-N'-methylurea, its aromatic substituent improves soil persistence but increases environmental toxicity risks .
  • Monolinuron (N'-(4-chlorophenyl)-N-methoxy-N-methylurea): Contains a chlorophenyl group, which enhances herbicidal activity through electron-withdrawing effects. The methoxy group in monolinuron may reduce metabolic stability compared to the methyl group in the target compound .
Pharmaceutical Ureas
  • Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]): A selective α2C-AR agonist with an imidazole-benzoxazine scaffold.

Physicochemical and Toxicological Profiles

  • N,N'-Methylenebis(urea) : A bis-urea compound with uninvestigated toxicology, highlighting the need for caution when handling structurally related ureas. The furan group in the target compound may introduce different metabolic pathways compared to aliphatic or aromatic substituents .
  • Furan-Containing Analogs (e.g., N-(furan-2-ylmethyl)-3,4-dimethylaniline) : The furan ring contributes to π-π interactions and moderate solubility in polar solvents. Methyl groups on the urea backbone could further modulate solubility and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Primary Application Notable Properties Reference
This compound Furan-2-ylmethyl, methyl (Theoretical) Potential CNS activity, moderate solubility
Fluometuron Trifluoromethylphenyl, dimethyl Herbicide High lipophilicity, soil persistence
Compound A Imidazole-benzoxazine, ethyl, methyl α2C-AR agonist Peripheral vasoconstriction, poor BBB penetration
N'-methyl-N'-hydroxycarbamoyl-L-leucine Hydroxy, benzhydryl Metal chelation Enhanced hydrogen bonding

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(furan-2-ylmethyl)-N'-methylurea?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of methylurea with furfuryl halides under inert atmospheres (e.g., nitrogen) in solvents like THF or DMF. Purification often uses silica gel column chromatography with gradients of polar/non-polar solvents (e.g., 2:1 PE/EA) . Reaction progress is monitored via TLC, and intermediates are characterized by ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer: ¹H/¹³C NMR confirms functional groups and regiochemistry, while single-crystal XRD (e.g., CCDC-953906) resolves 3D conformation and hydrogen-bonding networks . HRMS validates molecular weight, and IR spectroscopy identifies urea C=O and N-H stretches. For stereochemical analysis, chiral HPLC separates enantiomers (e.g., 90:10 enantiomeric ratio determination) .

Q. How do structural features influence biological activity in urea derivatives?

  • Methodological Answer: The furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., TRPM8 channels), while the urea moiety participates in hydrogen bonding. Comparative studies of analogs (e.g., cyano or methoxy substituents) reveal that electronic effects modulate receptor affinity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer: Systematic variation of catalysts (e.g., LDA for deprotonation), temperature (0–25°C), and solvent polarity (THF vs. DMF) is key. For example, lower temperatures reduce side reactions in alkylation steps . Kinetic studies via in situ FTIR or LC-MS track intermediate stability. Yield optimization may require iterative column chromatography or recrystallization .

Q. How can contradictions in reported biological data for analogs be resolved?

  • Methodological Answer: Discrepancies in bioactivity (e.g., TRPM8 inhibition vs. MAO affinity) arise from assay conditions (e.g., cell lines, IC₅₀ protocols). Meta-analyses comparing in vitro (e.g., microsomal stability assays) and in silico (docking simulations) data clarify structure-activity relationships. Cross-validation using isogenic cell models reduces variability .

Q. What computational strategies predict reactivity and binding modes?

  • Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like TRPM8, using SMILES/InChI descriptors for furan-urea conformers . MD simulations assess solvation effects and thermodynamic stability .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Cu-mediated amination) enforce enantioselectivity. Chiral HPLC (e.g., ChiraCel OD-H column) monitors enantiopurity, while NOESY NMR confirms spatial arrangements. For racemic mixtures, diastereomeric salt crystallization separates enantiomers .

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